N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring a 4-methoxyphenylmethyl group at the nitrogen position and a 2-methylpyrimidin-4-yloxy substituent at the 3-position of the pyrrolidine ring. A related compound, N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide, has demonstrated coordination chemistry capabilities, forming stable zinc complexes, as evidenced by single-crystal X-ray diffraction studies .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-9-7-17(21-13)25-16-8-10-22(12-16)18(23)20-11-14-3-5-15(24-2)6-4-14/h3-7,9,16H,8,10-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAGGRZFVBILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (CAS Number: 2034502-68-4) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. Its structure includes a pyrrolidine ring, a methoxyphenyl group, and a pyrimidine derivative, which are known to contribute to various biological activities.
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biological processes. For instance, studies have shown that derivatives with similar structures can significantly inhibit AChE, suggesting potential applications in treating neurodegenerative diseases .
- Antibacterial Activity : The compound's structural features might confer antibacterial properties, as seen in related compounds that demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antibacterial Studies : In vitro tests have shown that compounds with similar frameworks exhibit moderate to strong antibacterial effects. For example, derivatives were evaluated against multiple bacterial strains, yielding promising results in inhibiting growth .
- Enzyme Inhibition : A study highlighted the importance of the pyrrolidine nucleus in enzyme inhibition. The synthesized compounds were tested for AChE inhibition, showing IC50 values significantly lower than control substances, indicating potent activity .
- Binding Affinity Studies : Molecular docking studies have revealed insights into the binding interactions between this compound and target proteins. The affinity for bovine serum albumin (BSA) was assessed, demonstrating significant binding capabilities that suggest potential therapeutic uses .
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial properties of several pyrrolidine derivatives, including this compound. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, derivatives of this compound were tested for their ability to inhibit AChE. Results indicated that certain modifications enhanced potency, highlighting the importance of structural optimization in drug design.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034502-68-4 |
| Antibacterial Activity | Moderate to strong |
| AChE Inhibition IC50 | Varies (significant) |
Comparison with Similar Compounds
Structural Analogs in Coordination Chemistry
Compound: Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate
- Key Features: Replaces the 2-methylpyrimidin-4-yloxy group with an imino (NH) group. Forms a coordination complex with zinc, stabilized by pyrrolidine carboxamide ligands. Crystal structure reveals a distorted tetrahedral geometry around Zn²⁺.
- Comparison: The target compound’s pyrimidine-oxy group may reduce metal-binding affinity compared to the imino group due to steric hindrance or electronic effects. Both compounds share the 4-methoxyphenyl moiety, which likely enhances solubility in organic solvents.
Pyrimidine-Containing Derivatives
Compound: 2-{[3-(2-Methylpyrimidin-4-yl)phenyl]amino}-N-[1-(propan-2-yl)-1H-imidazol-4-yl]acetamide
- Key Features :
- Contains a 2-methylpyrimidin-4-yl group linked via an aniline-acetamide scaffold.
- Lower molecular weight (222.29 g/mol) compared to the target compound (estimated ~380 g/mol).
- Comparison: The acetamide backbone may confer different pharmacokinetic properties, such as faster metabolic clearance.
Solid-State Forms of Pyrrolidine Carboxamides
Compound: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- Key Features: Includes a morpholinopyridine and trifluoroethyl group. Patent emphasizes solid-state forms (polymorphs) for improved stability.
- Comparison :
- The trifluoroethyl group enhances lipophilicity, whereas the target compound’s methoxyphenyl group may improve aqueous solubility.
- The absence of a pyrimidine ring in this analog suggests divergent biological targets.
Compounds :
- 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite
- 4-[(3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl)oxy]-4-oxobutanoyl CPG resin
- Key Features :
- Used in oligonucleotide synthesis (phosphoramidites and CPG resins).
- Require storage at low temperatures (-20°C to 8°C) due to hydrolytic sensitivity.
- Comparison: The target compound’s 4-methoxyphenylmethyl group is structurally similar but lacks the phosphoramidite functionality, implying different reactivity and applications (e.g., therapeutic vs. synthetic).
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Inferences
Structural Flexibility : The target compound’s pyrrolidine carboxamide core allows for diverse substitutions, balancing lipophilicity (4-methoxyphenyl) and hydrogen-bonding capacity (pyrimidine-oxy) .
Therapeutic Potential: The pyrimidine-oxy group may confer selectivity for biological targets (e.g., kinases) compared to morpholinopyridine or trifluoroethyl analogs .
Preparation Methods
Synthesis of Pyrrolidine-1-carboxylic Acid Intermediate
The pyrrolidine core is synthesized via cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones. A representative protocol involves:
Step 1 : Preparation of 3-hydroxypyrrolidine-1-carboxylic acid benzyl ester
- Reagents : γ-Butyrolactam, benzyl chloroformate, sodium hydride.
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
- Yield : 78%.
Step 2 : Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether
Introduction of the Pyrimidinyloxy Group
The TBS-protected 3-hydroxypyrrolidine undergoes etherification with 2-methylpyrimidin-4-ol:
Step 3 : Mitsunobu Reaction
- Reagents : 2-Methylpyrimidin-4-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
- Yield : 65%.
Alternative Method : Nucleophilic Substitution
Deprotection and Carboxamide Formation
Step 4 : Removal of TBS Protecting Group
- Reagents : Tetrabutylammonium fluoride (TBAF).
- Conditions : THF, room temperature, 2 hours.
- Yield : 89%.
Step 5 : Coupling with 4-Methoxybenzylamine
- Reagents : 4-Methoxybenzylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Conditions : DCM, 0°C to room temperature, 12 hours.
- Yield : 75%.
Synthetic Route 2: Convergent Approach via Pyrimidinyloxy-Pyrrolidine Intermediate
Synthesis of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine
Step 1 : Ring-Opening of Epoxides
- Reagents : Epichlorohydrin, 2-methylpyrimidin-4-ol, sodium hydride.
- Conditions : DMF, 60°C, 6 hours.
- Yield : 70%.
Step 2 : Cyclization to Pyrrolidine
Carboxamide Formation
Step 3 : Activation of Pyrrolidine-1-carboxylic Acid
- Reagents : Thionyl chloride (conversion to acyl chloride).
- Conditions : Reflux, 2 hours.
- Yield : Quantitative.
Step 4 : Reaction with 4-Methoxybenzylamine
- Reagents : 4-Methoxybenzylamine, triethylamine.
- Conditions : DCM, 0°C to room temperature, 6 hours.
- Yield : 68%.
Optimization Strategies and Challenges
Ether Bond Formation
The Mitsunobu reaction (Route 1) outperforms nucleophilic substitution in regioselectivity but generates stoichiometric triphenylphosphine oxide waste. Green chemistry alternatives, such as electrochemical methods, remain unexplored for this substrate.
Carboxamide Coupling
EDC/HOBt-mediated coupling achieves reliable yields but necessitates rigorous moisture control. Recent advances in enzymatic amidation (e.g., lipase catalysis) could offer milder conditions.
Purification Challenges
Chromatographic separation is critical after Step 2 (Route 1) due to diastereomer formation. Chiral stationary phases or crystallization-based resolutions are recommended for enantiomerically pure batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
